![molecular formula C38H62B2O6 B12952817 1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)
1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- is a complex organic compound that belongs to the class of boron-containing heterocycles. This compound is known for its unique structural features and its utility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- typically involves the reaction of pinacolborane with appropriate naphthalene derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-oxygen bonds .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include pinacolborane, alkylbenzenes, and aryl iodides. The reactions are typically carried out in the presence of transition metal catalysts such as palladium or copper, under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from these reactions include pinacol benzyl boronate, aryl boronates, and chiral allenyl boronates .
Applications De Recherche Scientifique
1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boronic esters and other boron-containing compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- exerts its effects involves the formation of stable boron-oxygen bonds. These bonds facilitate various chemical transformations, making the compound a valuable reagent in organic synthesis. The molecular targets and pathways involved include the activation of alkenes and alkynes, leading to the formation of boron-containing products .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
bis(pinacolato)diboron: Another boron-containing reagent used in organic synthesis.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used for borylation of arenes and preparation of fluorenylborolane.
Uniqueness
1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- is unique due to its complex structure and the presence of octyloxy groups, which enhance its solubility and reactivity. This makes it particularly valuable in specialized applications where other boron-containing compounds may not be as effective .
Propriétés
Formule moléculaire |
C38H62B2O6 |
|---|---|
Poids moléculaire |
636.5 g/mol |
Nom IUPAC |
2-[2,6-dioctoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C38H62B2O6/c1-11-13-15-17-19-21-27-41-31-25-23-30-29(33(31)39-43-35(3,4)36(5,6)44-39)24-26-32(42-28-22-20-18-16-14-12-2)34(30)40-45-37(7,8)38(9,10)46-40/h23-26H,11-22,27-28H2,1-10H3 |
Clé InChI |
BBBDDCCQPJSJSU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=CC(=C3B4OC(C(O4)(C)C)(C)C)OCCCCCCCC)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropan-1-amine](/img/structure/B12952735.png)
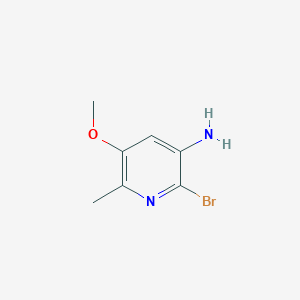
![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)
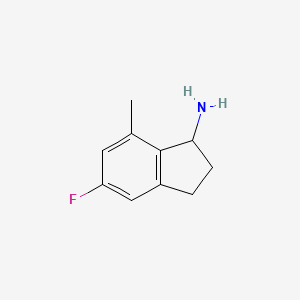
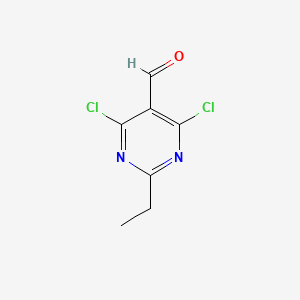
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)

![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
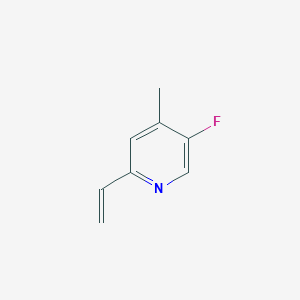
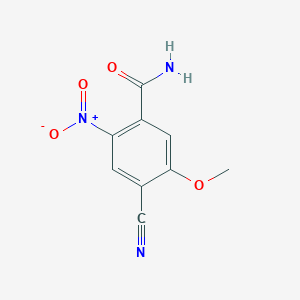
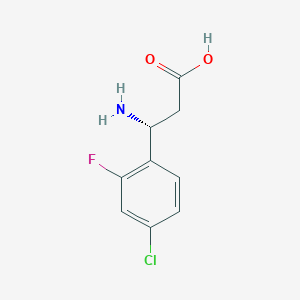
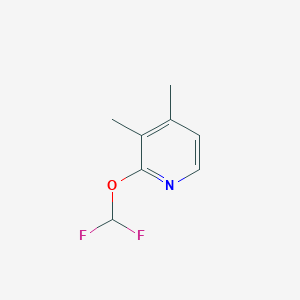

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)
